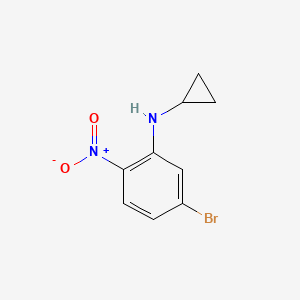
5-bromo-N-cyclopropyl-2-nitroaniline
Overview
Description
5-Bromo-N-cyclopropyl-2-nitroaniline (5-BCN) is an organic compound that is a member of the nitroaniline family. It is a colorless solid with a melting point of 54-56 °C, and is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 5-BCN is used in a variety of synthetic and analytical applications, including organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Nitrosation and Heterocyclization
- Nitrosation Pathways : Research on similar compounds, such as 2-aryl-1-bromo-1-fluorocyclopropanes, indicates that nitrosation can be a direct pathway to construct five-membered heterocycles like isoxazoles and isoxazolines. This involves the formation of stable carbocationic intermediates, leading to the creation of complex structures potentially relevant in various chemical synthesis processes (Bondarenko, Komarov, & Zyk, 2016).
Synthesis of Arylaminopicolines
- Formation of Arylaminopicolines : A study on 5-bromo-2-methylpyridine, which shares structural similarities with 5-bromo-N-cyclopropyl-2-nitroaniline, demonstrates the potential of such compounds in synthesizing N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines. This process involves reduction and ring closure, indicating possible applications in organic synthesis (Peterson & Tolman, 1977).
Magnetic Properties in Honeycomb Lattice
- Magnetic Properties Analysis : Compounds like 2-bromo and 2-cyclopropyl nitronyl nitroxide radicals show interesting magnetic properties when forming a honeycomb lattice with ferromagnetic and antiferromagnetic interactions. This suggests potential research applications in materials science, particularly in studying magnetic interactions at the molecular level (Hosokoshi, Takahashi, Goto, & Inoue, 1998).
Electrophilic Substitution Reactions
- Behavior Under Electrophilic Conditions : Studies on compounds like 6-cyclopropyl-1,4-benzodioxane under electrophilic substitution conditions show that bromination and nitration can lead to specific orientations and products. This implies potential applications in designing targeted chemical reactions for synthesis purposes (Mochalov, Atanov, & Zefirov, 1998).
Isoxazoline and Isoxazole Synthesis
- Isoxazoline and Isoxazole Formation : The synthesis of 5-aryl-4-bromo-4-fluoroisoxazolines from similar compounds indicates a pathway for creating fluorinated isoxazolines and isoxazoles. These compounds could have applications in pharmaceuticals and agrochemicals (Bondarenko, Komarov, Karetnikov, Nikolaeva, Zyk, Holt, & Kutateladze, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes involved in cellular processes .
Mode of Action
It is known that nitroaniline compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs incoming electrophiles to the meta position relative to itself .
Biochemical Pathways
Nitroaniline compounds are often involved in electrophilic aromatic substitution reactions .
Pharmacokinetics
The compound’s molecular weight (25709) suggests it may have suitable properties for absorption and distribution .
Result of Action
Similar compounds can cause changes in protein function or cellular processes .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWWCMMLUVREEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276895 | |
| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356483-75-4 | |
| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-cyclopropyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3027617.png)
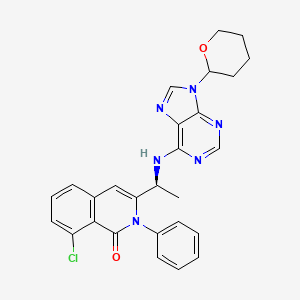
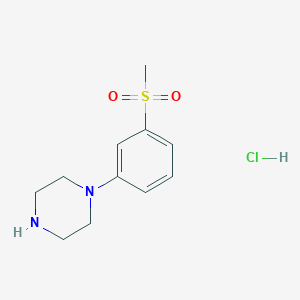
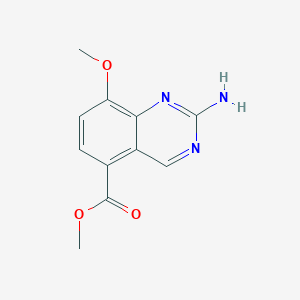
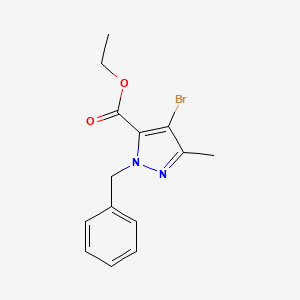
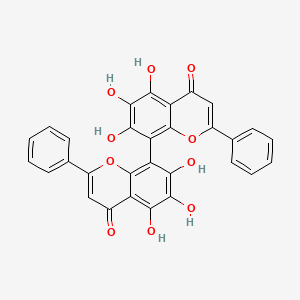
![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3027631.png)
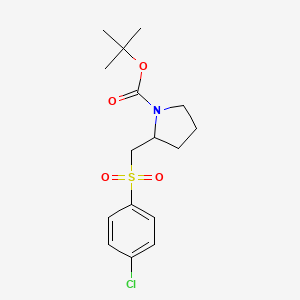
![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)
![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

